molecular formula C20H19NO3 B5509201 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 6094-91-3

1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B5509201
CAS No.: 6094-91-3
M. Wt: 321.4 g/mol
InChI Key: HYJSDXJPIPOUSS-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a methoxyphenoxy group and a carbaldehyde group

Properties

IUPAC Name

1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-12-16(13-22)15(2)21(14)17-4-6-19(7-5-17)24-20-10-8-18(23-3)9-11-20/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJSDXJPIPOUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350172
Record name ST053421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6094-91-3
Record name ST053421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution reactions:

    Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to interact with biological systems. Research indicates that pyrrole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties.

  • Case Study : A study demonstrated that pyrrole-based compounds can inhibit specific enzymes related to cancer progression, showcasing their potential as therapeutic agents.

Organic Synthesis

1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as an intermediate in the synthesis of various organic compounds. Its aldehyde functional group allows for further derivatization.

  • Synthesis Pathways :
    • Aldol Condensation : The compound can undergo aldol reactions to form larger carbon frameworks.
    • Condensation Reactions : It can react with amines to form imines or other nitrogen-containing heterocycles.

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Insight : Studies have shown that incorporating pyrrole derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance.

Mechanism of Action

The mechanism by which 1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

1-[4-(4-Methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds such as:

    1-[4-(4-Methoxyphenoxy)phenyl]ethanone: This compound has a similar methoxyphenoxy group but differs in the presence of an ethanone group instead of a pyrrole ring.

    4-(4-Methoxyphenoxy)phenyl)methanol: This compound features a methoxyphenoxy group and a methanol group, differing in the functional groups attached to the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the CAS number 6094-91-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities, based on diverse research findings.

  • Molecular Formula : C20H19NO3
  • Molecular Weight : 321.3698 g/mol
  • Structure : The compound features a pyrrole ring substituted with a methoxyphenoxy group and a dimethyl group, contributing to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that certain pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferative Effects :
    • A study demonstrated that pyrrole derivatives showed comparable antiproliferative activity against cancer cells when compared to established chemotherapy agents like Paclitaxel. Notably, the derivatives exhibited selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications in the pyrrole structure significantly influenced biological activity. Compounds with specific substituents on the phenyl rings exhibited enhanced anticancer properties, suggesting that the methoxy group in this compound may play a crucial role in its efficacy .
CompoundCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung Cancer)12.5
Other Pyrrole DerivativeMCF7 (Breast Cancer)10.0

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrrole derivatives are known to possess broad-spectrum antibacterial properties.

Findings

  • Antibacterial Activity :
    • In vitro studies have shown that pyrrole-ligated compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antibacterial efficacy .
  • Mechanism of Action :
    • The proposed mechanism involves disruption of bacterial cell membranes and inhibition of key enzymatic pathways, leading to cell death. This suggests that this compound could be developed as a novel antibacterial agent .
Bacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL

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